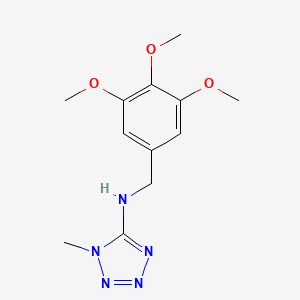

1-methyl-{N}-(3,4,5-trimethoxybenzyl)-1{H}-tetrazol-5-amine

Description

1-Methyl-N-(3,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine (CAS 876897-89-1) is a tetrazole derivative featuring a 1-methyltetrazol-5-amine core substituted with a 3,4,5-trimethoxybenzyl group. Its molecular formula is C₁₂H₁₆N₅O₃, with a molecular weight of 293.30 g/mol . The compound is synthesized via alkylation of 1-methyl-1H-tetrazol-5-amine with 3,4,5-trimethoxybenzyl halides under basic conditions, a method analogous to other N-substituted tetrazole derivatives .

Properties

IUPAC Name |

1-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O3/c1-17-12(14-15-16-17)13-7-8-5-9(18-2)11(20-4)10(6-8)19-3/h5-6H,7H2,1-4H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWLHZFNRQKVGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)NCC2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601325192 | |

| Record name | 1-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203335 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

876897-89-1 | |

| Record name | 1-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-methyl-{N}-(3,4,5-trimethoxybenzyl)-1{H}-tetrazol-5-amine typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Introduction of the 3,4,5-trimethoxybenzyl Group: The 3,4,5-trimethoxybenzyl group can be introduced through a nucleophilic substitution reaction, where the tetrazole ring is treated with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

Methylation: The final step involves the methylation of the tetrazole nitrogen using methyl iodide in the presence of a base like sodium hydride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-methyl-{N}-(3,4,5-trimethoxybenzyl)-1{H}-tetrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 3,4,5-trimethoxybenzyl group can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions, leading to the cleavage of the tetrazole ring and formation of corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and copper sulfate.

Scientific Research Applications

1-methyl-{N}-(3,4,5-trimethoxybenzyl)-1{H}-tetrazol-5-amine has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-{N}-(3,4,5-trimethoxybenzyl)-1{H}-tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes involved in cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ in substituents on the tetrazole ring or benzyl group, significantly altering their physicochemical and functional properties. Key comparisons include:

Table 1: Physicochemical Properties of Selected Tetrazole Derivatives

*Estimated from a structurally similar compound (N-(2,3-dimethoxybenzyl)-1-methyltetrazol-5-amine) .

Key Observations:

Substituent Effects: The 3,4,5-trimethoxybenzyl group enhances hydrophilicity compared to non-polar substituents (e.g., phenyl or alkyl chains) due to methoxy groups’ electron-donating nature. This likely improves aqueous solubility relative to analogs like 1-phenyltetrazol-5-amine .

Biological Activity

The compound 1-methyl-{N}-(3,4,5-trimethoxybenzyl)-1{H}-tetrazol-5-amine is a tetrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

Structure and Composition

- Molecular Formula: C12H17N5O3

- Molecular Weight: 273.30 g/mol

- IUPAC Name: 1-methyl-{N}-(3,4,5-trimethoxybenzyl)-1{H}-tetrazol-5-amine

The compound features a tetrazole ring which is linked to a benzyl group substituted with three methoxy groups. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to 1-methyl-{N}-(3,4,5-trimethoxybenzyl)-1{H}-tetrazol-5-amine demonstrated varying degrees of antibacterial and antifungal activity.

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 µg/mL |

| Compound B | Escherichia coli | 100 µg/mL |

| 1-methyl-{N}-(3,4,5-trimethoxybenzyl)-1{H}-tetrazol-5-amine | Candida albicans | TBD |

The specific MIC for 1-methyl-{N}-(3,4,5-trimethoxybenzyl)-1{H}-tetrazol-5-amine against various organisms is still under investigation but is expected to be competitive with existing antimicrobial agents.

Anti-inflammatory and Analgesic Effects

Tetrazole derivatives have also been explored for their anti-inflammatory properties. Compounds in this category have shown promise in reducing inflammation markers and pain responses in preclinical models.

Case Study Example:

A study involving a related tetrazole compound demonstrated a significant reduction in paw edema in rats, suggesting potential for therapeutic use in inflammatory conditions.

Anticancer Potential

Recent investigations into the anticancer properties of tetrazole derivatives suggest that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of Related Tetrazole Compounds

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound C | Breast Cancer | 15 |

| Compound D | Lung Cancer | 20 |

| 1-methyl-{N}-(3,4,5-trimethoxybenzyl)-1{H}-tetrazol-5-amine | TBD | TBD |

The IC50 values for the specific compound are yet to be determined but are anticipated to be within a similar range as other active tetrazole derivatives.

The biological activity of tetrazole compounds is often attributed to their ability to interact with various enzymes and receptors in the body. The presence of the tetrazole ring enhances hydrogen bonding capabilities, allowing for better binding to target proteins.

Pharmacokinetics

Understanding the pharmacokinetics of 1-methyl-{N}-(3,4,5-trimethoxybenzyl)-1{H}-tetrazol-5-amine is crucial for determining its therapeutic potential. Studies suggest that modifications to the benzyl group can significantly impact absorption and bioavailability.

Q & A

Q. What are the established synthetic routes for 1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves alkylation of 1-methyl-1H-tetrazol-5-amine with 3,4,5-trimethoxybenzyl halides. Key steps include nucleophilic substitution under basic conditions (e.g., NaH or K₂CO₃ in DMF/THF at reflux) . Cyclization reactions, as seen in analogous oxazole derivatives, may also apply . Optimization requires controlled temperature (60–80°C), solvent polarity adjustments, and stoichiometric excess of the benzylating agent. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound via slow evaporation in solvents like ethanol or methanol. Use SHELXL (SHELX suite) for refinement, leveraging its robustness in handling small-molecule data . Validate hydrogen bonding and π-π stacking interactions using Mercury software. For unstable crystals, consider low-temperature (100 K) data collection to minimize decomposition .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, tetrazole protons at δ 8.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion ([M+H]⁺) validation.

- IR : Confirm N-H (3200–3400 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .

Q. What preliminary biological activities have been reported for structurally related tetrazole derivatives?

Analogous compounds exhibit enzyme inhibition (e.g., cyclooxygenase-2) and anticancer activity via apoptosis induction. Assays like MTT for cytotoxicity (IC₅₀) and Western blotting for protein expression are standard. Prioritize in vitro screening against cancer cell lines (e.g., MCF-7, HeLa) .

Advanced Research Questions

Q. How does the substitution pattern (methyl, trimethoxybenzyl) influence the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies:

Q. What computational methods can predict binding affinities of this compound to biological targets?

Use molecular docking (AutoDock Vina, Schrödinger) with protein targets (e.g., kinases, GPCRs). Validate with MD simulations (GROMACS) to assess binding mode stability. Density functional theory (DFT, Gaussian 09) calculates electrostatic potential surfaces to identify reactive sites .

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological potency?

- Variations : Syntize analogs with substituent modifications (e.g., halogenated benzyl groups, bulky alkyl chains).

- Assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) and cytotoxicity models.

- QSAR Models : Use CoMFA/CoMSIA to correlate electronic (HOMO/LUMO) and steric parameters with activity .

Q. What strategies resolve contradictions in reported biological data for similar tetrazole derivatives?

- Meta-analysis : Cross-validate results across multiple cell lines (e.g., compare HepG2 vs. A549 responses).

- Dose-Response Curves : Ensure linearity (R² > 0.95) to rule out false positives.

- Orthogonal Assays : Confirm apoptosis via flow cytometry (Annexin V) alongside MTT .

Q. How can regioselectivity challenges in tetrazole functionalization be addressed during derivatization?

Employ protecting groups (e.g., trityl for N1) to direct reactions to the N2 position. Microwave-assisted synthesis (100–120°C, 30 min) improves yields in SNAr reactions with electron-deficient aryl halides .

Methodological Considerations

Q. What safety protocols are critical for handling this compound in the laboratory?

Q. How can impurity profiling be conducted to meet pharmacological study standards?

- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA).

- LC-MS : Identify byproducts (e.g., dealkylated or oxidized derivatives).

- Reference Standards : Compare with certified impurities (e.g., 2-Amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-4-ol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.